molecular formula C11H17NO2 B2422234 N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2284399-28-4

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide

Cat. No.: B2422234
CAS No.: 2284399-28-4
M. Wt: 195.262
InChI Key: IVEZSVSABWNNAT-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropyloxolan ring attached to a prop-2-enamide group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of cyclopropyloxolan derivatives with prop-2-enamide under controlled conditions. One common method includes the use of a Mannich reaction, where a cyclopropyloxolan derivative is reacted with formaldehyde and a secondary amine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the cyclopropyloxolan ring and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

    N-[(Dialkylamino)methyl]acrylamides: These compounds share a similar amide structure but differ in the alkyl groups attached to the nitrogen atom.

    Cyclopropyloxolan Derivatives: Compounds with similar cyclopropyloxolan rings but different functional groups attached.

Uniqueness: N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide is unique due to its combination of a cyclopropyloxolan ring and a prop-2-enamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyclopropyloxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-7-9-5-6-10(14-9)8-3-4-8/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZSVSABWNNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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